

# Methyl 2-hexynoate (CAS 18937-79-6): A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-hexynoate

Cat. No.: B101147

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This document provides a comprehensive technical overview of **Methyl 2-hexynoate**, a versatile acetylenic ester used in organic synthesis. It covers physicochemical properties, spectroscopic data, synthesis protocols, key chemical reactions, and potential biological significance, serving as a foundational resource for its application in research and development.

## Physicochemical and Safety Data

**Methyl 2-hexynoate** is a combustible liquid characterized as a skin, eye, and respiratory irritant.<sup>[1]</sup> Proper personal protective equipment, including eye shields and gloves, should be used during handling.<sup>[2]</sup>

Table 1: Physicochemical Properties of **Methyl 2-hexynoate**

Property	Value	Reference
CAS Number	18937-79-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	126.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless Liquid	<a href="#">[1]</a>
Boiling Point	64-66 °C at 10 mmHg	<a href="#">[2]</a>
Density	0.943 g/mL at 25 °C	<a href="#">[2]</a>
Refractive Index (n <sub>20/D</sub> )	1.441	<a href="#">[2]</a>
Flash Point	65 °C (149 °F)	<a href="#">[2]</a>
InChI Key	DHZPZBFOJDXEHS- UHFFFAOYSA-N	<a href="#">[2]</a>

Table 2: GHS Hazard and Precautionary Statements

Code	Statement	Reference
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H335	May cause respiratory irritation	[1]
P261, P280	Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.	[1]
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[1]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

## Spectroscopic Profile

The structural identity of **Methyl 2-hexynoate** is confirmed by characteristic spectroscopic data.

Table 3: Key Spectroscopic Data for **Methyl 2-hexynoate**

Technique	Feature	Characteristic Signal
IR Spectroscopy	C≡C Stretch (Alkyne)	~2240 cm <sup>-1</sup> (weak to medium)
C=O Stretch (Ester)	~1715 cm <sup>-1</sup> (strong)	
C-O Stretch (Ester)	~1260 cm <sup>-1</sup> (strong)	
Mass Spectrometry (GC-MS)	Molecular Ion (M <sup>+</sup> )	m/z 126
Top Peak (Base Peak)	m/z 95 ([M-OCH <sub>3</sub> ] <sup>+</sup> )	
Major Fragments	m/z 53, 39	
<sup>1</sup> H NMR (Predicted)	-OCH <sub>3</sub> (s)	~3.75 ppm
-CH <sub>2</sub> -C≡C (t)	~2.30 ppm	
-CH <sub>2</sub> -CH <sub>2</sub> -C≡C (sextet)	~1.60 ppm	
CH <sub>3</sub> -CH <sub>2</sub> - (t)	~1.00 ppm	
<sup>13</sup> C NMR (Predicted)	C=O (Ester)	~154 ppm
C≡C-CO <sub>2</sub> Me	~88 ppm	
C≡C-CH <sub>2</sub>	~72 ppm	
-OCH <sub>3</sub>	~52 ppm	
-CH <sub>2</sub> -C≡C	~21 ppm	
-CH <sub>2</sub> -CH <sub>3</sub>	~20 ppm	
-CH <sub>3</sub>	~13 ppm	

Note: NMR data is predicted based on standard chemical shift values as experimental spectra were not available in surveyed databases.

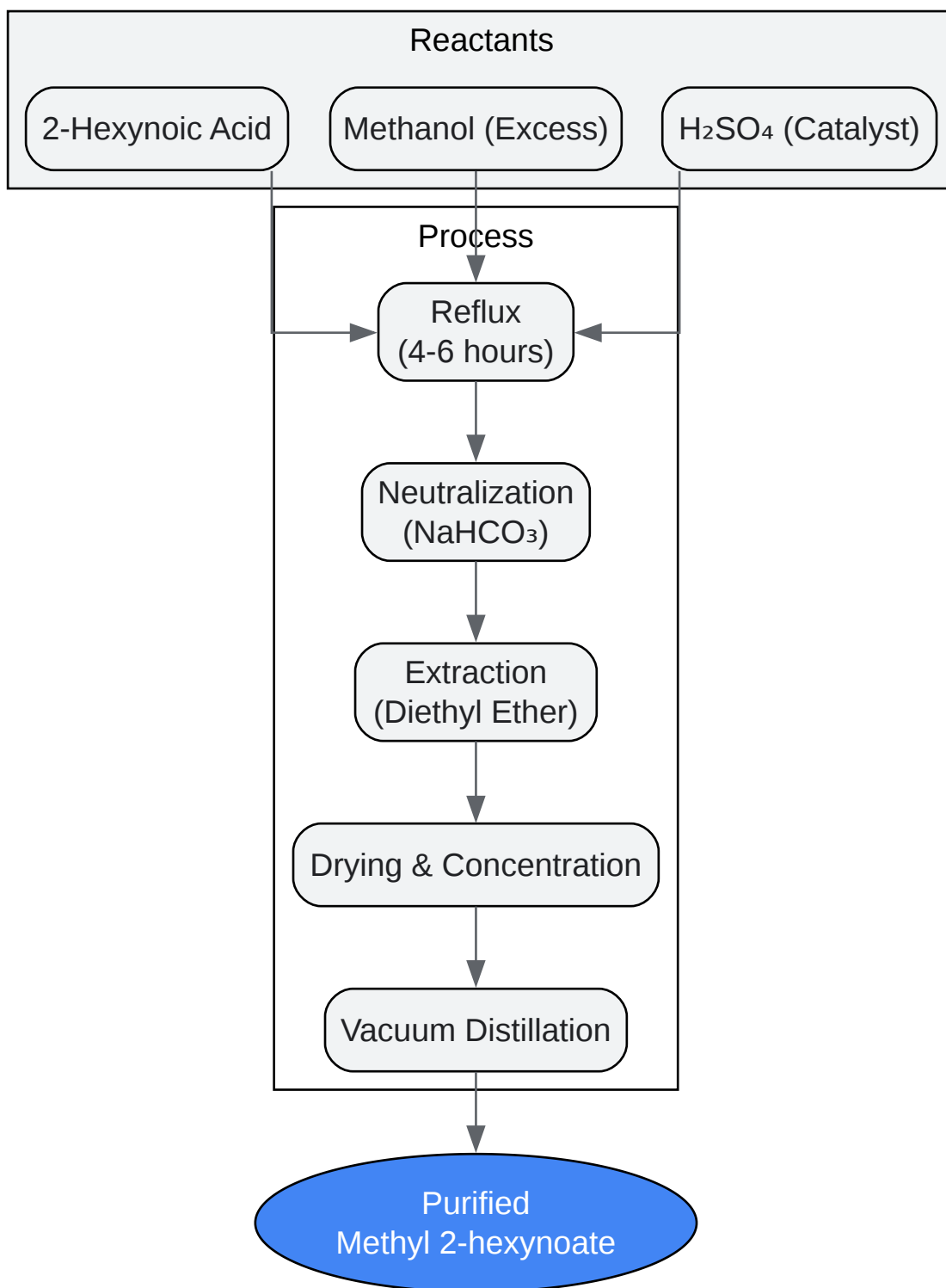
## Synthesis and Experimental Protocols

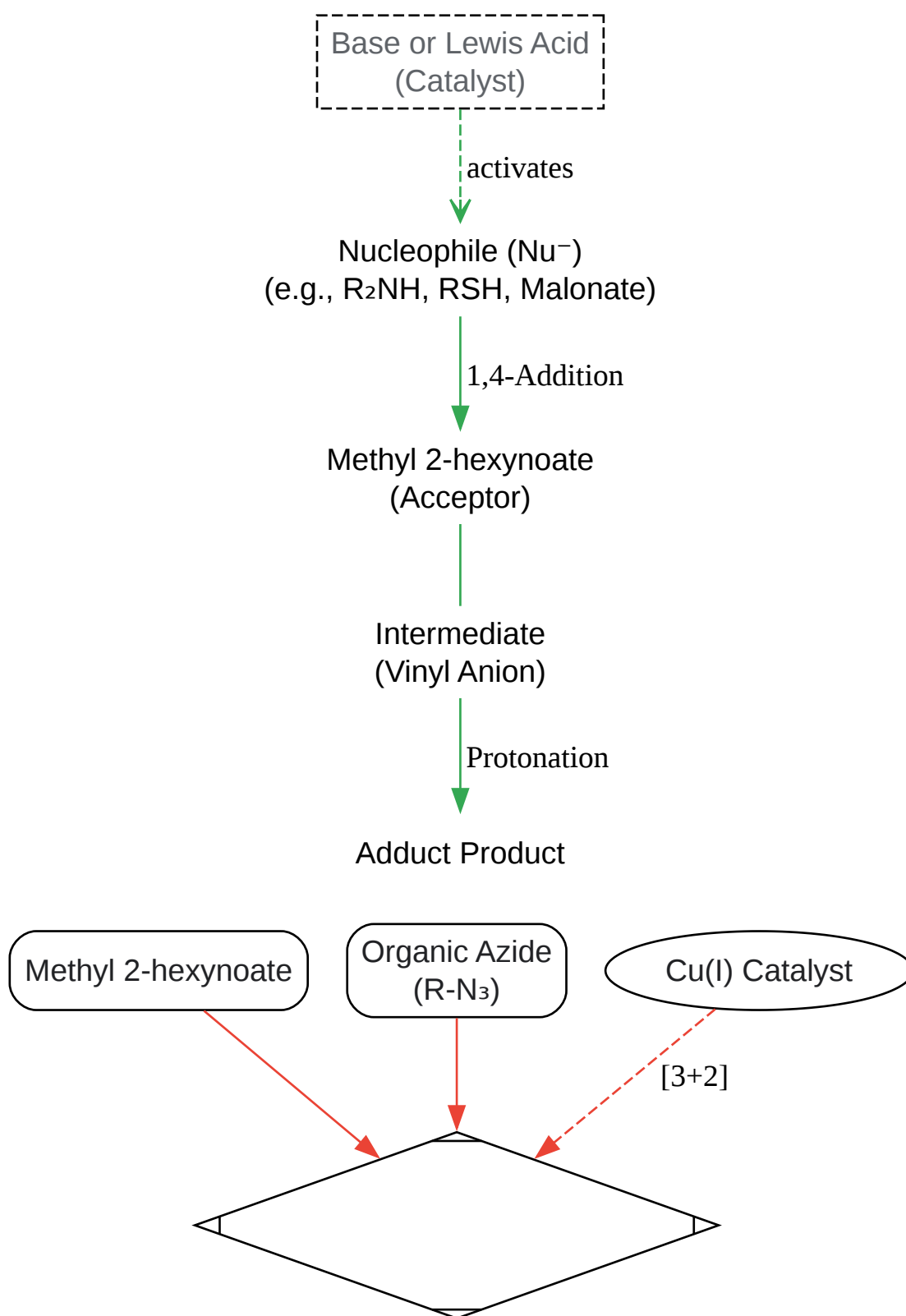
**Methyl 2-hexynoate** is readily synthesized via standard esterification procedures.

## Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of **Methyl 2-hexynoate** from 2-hexynoic acid and methanol using an acid catalyst.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hexynoic acid (1.0 eq).
- **Reagent Addition:** Add anhydrous methanol (10-20 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~5 mol%).
- **Reaction:** Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** After completion, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via vacuum distillation (boiling point ~64-66 °C at 10 mmHg) to yield pure **Methyl 2-hexynoate**.





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## References

- 1. Methyl 2-hexynoate | C<sub>7</sub>H<sub>10</sub>O<sub>2</sub> | CID 87860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive acetylenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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